2-Methyl-4-(1-naphthylmethoxy)aniline
Overview
Description
2-Methyl-4-(1-naphthylmethoxy)aniline is an organic compound with the molecular formula C18H17NO and a molecular weight of 263.33 g/mol . This compound is characterized by the presence of a naphthylmethoxy group attached to a methyl-substituted aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-naphthylmethoxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with 1-naphthylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent, such as hydrogen gas . The reaction conditions include:
- Temperature: 80-100°C
- Pressure: 1-2 atm
- Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-naphthylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
2-Methyl-4-(1-naphthylmethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1-naphthyloxy)aniline
- 2-Methyl-1-naphthylamine
Uniqueness
2-Methyl-4-(1-naphthylmethoxy)aniline is unique due to its specific structural features, such as the presence of both a naphthylmethoxy group and a methyl-substituted aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-methyl-4-(naphthalen-1-ylmethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-11-16(9-10-18(13)19)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEIOXZHMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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